1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea
Beschreibung
This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an ethyl chain to a pyridazinone ring substituted with a 1,2,4-triazole group. The urea group (-NH-CO-NH-) is a critical pharmacophore, often associated with kinase inhibition or receptor binding in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4/c25-16-4-3-15(24-11-18-10-20-24)22-23(16)6-5-19-17(26)21-12-1-2-13-14(9-12)28-8-7-27-13/h1-4,9-11H,5-8H2,(H2,19,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJUGQXYZKDYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the triazolyl-pyridazinyl moiety through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Electronic and Steric Effects: The triazole group in the target compound provides a planar, electron-rich heterocycle, enhancing hydrogen-bonding capacity compared to pyridine in or pyrazole in . This may improve target affinity in enzyme inhibition (e.g., kinases) .
Biological Implications: Urea derivatives with pyridazinone-triazole systems (target) may exhibit superior metabolic stability compared to pyridine- or pyrazole-containing analogs due to reduced susceptibility to oxidative metabolism . The fluorophenyl-methoxy group in could enhance lipophilicity, favoring membrane penetration, whereas the target’s polar triazole may improve solubility .
Synthetic Considerations :
- Analogous compounds (e.g., ) are synthesized via multi-step routes involving condensation, cyclization, and functional group interconversion. The target compound likely requires similar strategies, with triazole introduction via Huisgen cycloaddition or nucleophilic substitution.
Biologische Aktivität
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}urea is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine . The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium leads to the formation of various derivatives. These intermediates are further reacted with 2-bromo-N-(un/substituted phenyl)acetamides to yield the target compound. The synthesis has been characterized using techniques such as NMR and IR spectroscopy , confirming the structural integrity of the synthesized compounds .
The biological activity of the compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological conditions. Notably, it has been evaluated for its inhibitory effects on:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for anti-diabetic therapies. The compound exhibited significant inhibition in vitro, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .
- Acetylcholinesterase : Inhibition of this enzyme is relevant for treating Alzheimer's Disease (AD), as it is involved in the breakdown of acetylcholine, a neurotransmitter critical for memory and learning. The compound showed promising results in reducing enzyme activity .
Antidiabetic Potential
A series of studies have demonstrated that derivatives of this compound possess notable anti-diabetic properties. In vitro assays indicated that these compounds effectively inhibit α-glucosidase activity, which could lead to lower postprandial blood glucose levels. The structure–activity relationship (SAR) analysis suggested that modifications to the benzodioxin moiety enhance inhibitory potency .
Neuroprotective Effects
Research into neuroprotective effects has shown that the compound may exhibit antioxidant properties. In models of oxidative stress, it demonstrated a capacity to reduce lipid peroxidation and protect neuronal cells from damage. This suggests potential applications in neurodegenerative diseases beyond Alzheimer's .
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from the benzodioxin framework:
- Study on Lipid Peroxidation Inhibition : A related series of compounds showed up to 45 times greater activity than probucol in inhibiting LDL oxidation, indicating strong antioxidant properties .
- Neuroprotection in Animal Models : In vivo studies using murine models demonstrated significant reductions in cognitive decline when treated with benzodioxin derivatives, supporting their role as neuroprotective agents .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
